N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide
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Overview
Description
N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide is a complex organic compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a chloroacetyl group and a dibenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide typically involves multiple steps. One common method includes the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride in the presence of a base such as triethylamine . This reaction forms the intermediate 3-chloro-1-(5H-dibenzo[b,f]azepine-5-yl)propan-1-one, which is then further reacted with 2-propylpentanamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-(4-ethylphenoxy)acetamide
- 3-Chloro-1-(5H-dibenzo[b,f]azepine-5-yl)propan-1-one
- 10,11-Dihydro-5H-dibenzo[b,f]azepine
Uniqueness
N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide stands out due to its specific structural features, such as the chloroacetyl group and the propylpentanamide moiety. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29ClN2O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[11-(2-chloroacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-2-propylpentanamide |
InChI |
InChI=1S/C24H29ClN2O2/c1-3-7-19(8-4-2)24(29)26-20-14-13-18-12-11-17-9-5-6-10-21(17)27(22(18)15-20)23(28)16-25/h5-6,9-10,13-15,19H,3-4,7-8,11-12,16H2,1-2H3,(H,26,29) |
InChI Key |
XKZNGGYDTOJLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCl)C=C1 |
Origin of Product |
United States |
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